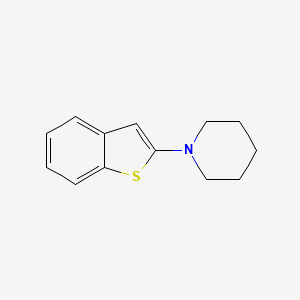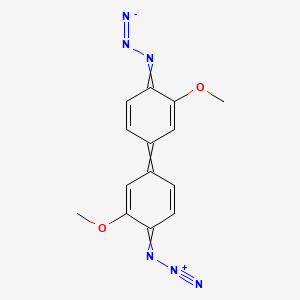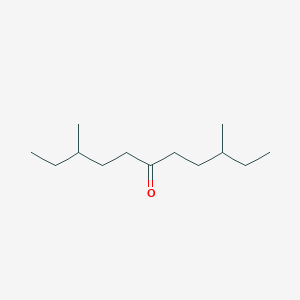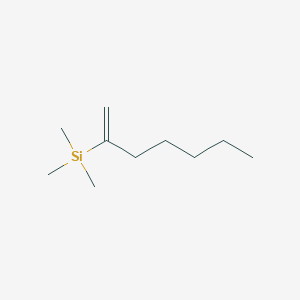
(Hept-1-en-2-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hept-1-en-2-yl)(trimethyl)silane is a chemical compound with the molecular formula C10H22Si It is a silane derivative where a hept-1-en-2-yl group is bonded to a silicon atom, which is further bonded to three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hept-1-en-2-yl)(trimethyl)silane typically involves the hydrosilylation of hept-1-yne with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds as follows:
Hept-1-yne+TrimethylsilaneCatalystthis compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Hept-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different alkyl groups.
Substitution: The silicon atom in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives with different alkyl groups.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(Hept-1-en-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which (Hept-1-en-2-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include hydrosilylation, oxidation, and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hex-1-en-2-yl(trimethyl)silane
- Bicyclo[4.1.0]hept-2-en-7-yl(trimethyl)silane
Uniqueness
(Hept-1-en-2-yl)(trimethyl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the hept-1-en-2-yl group provides unique steric and electronic properties that influence its chemical behavior.
Propriétés
Numéro CAS |
51666-95-6 |
|---|---|
Formule moléculaire |
C10H22Si |
Poids moléculaire |
170.37 g/mol |
Nom IUPAC |
hept-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C10H22Si/c1-6-7-8-9-10(2)11(3,4)5/h2,6-9H2,1,3-5H3 |
Clé InChI |
HIOQZNAQZFUFBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



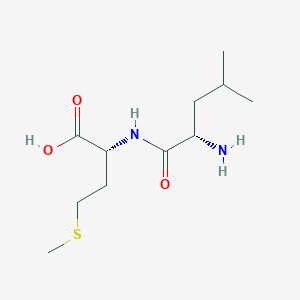

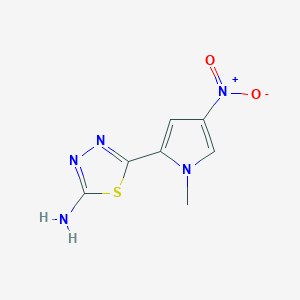
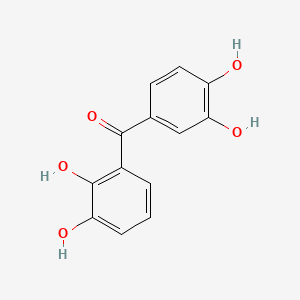
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
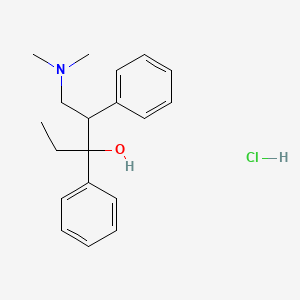

![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
